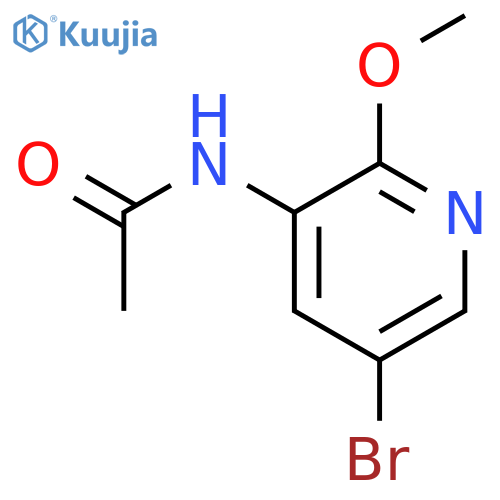Cas no 1257553-90-4 (N-(5-Bromo-2-methoxypyridin-3-yl)acetamide)

1257553-90-4 structure
商品名:N-(5-Bromo-2-methoxypyridin-3-yl)acetamide
N-(5-Bromo-2-methoxypyridin-3-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(5-Bromo-2-methoxypyridin-3-yl)acetamide
- SCHEMBL2067101
- 1257553-90-4
- DA-46599
- J-523098
- DTXSID60732512
- N-(5-bromo-2-methoxy-pyridin-3-yl)-acetamide
- QUYRNQHUIOWPCS-UHFFFAOYSA-N
- G83513
-
- インチ: InChI=1S/C8H9BrN2O2/c1-5(12)11-7-3-6(9)4-10-8(7)13-2/h3-4H,1-2H3,(H,11,12)
- InChIKey: QUYRNQHUIOWPCS-UHFFFAOYSA-N
- ほほえんだ: CC(NC1=C(OC)N=CC(Br)=C1)=O
計算された属性
- せいみつぶんしりょう: 243.98474g/mol
- どういたいしつりょう: 243.98474g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1
N-(5-Bromo-2-methoxypyridin-3-yl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM175373-1g |
N-(5-Bromo-2-methoxypyridin-3-yl)acetamide |
1257553-90-4 | 95% | 1g |
$408 | 2022-06-13 | |
| Chemenu | CM175373-1g |
N-(5-Bromo-2-methoxypyridin-3-yl)acetamide |
1257553-90-4 | 95% | 1g |
$408 | 2021-08-05 | |
| Alichem | A029194814-1g |
N-(5-Bromo-2-methoxypyridin-3-yl)acetamide |
1257553-90-4 | 95% | 1g |
$400.00 | 2023-09-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664820-100mg |
N-(5-bromo-2-methoxypyridin-3-yl)acetamide |
1257553-90-4 | 98% | 100mg |
¥4140.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664820-250mg |
N-(5-bromo-2-methoxypyridin-3-yl)acetamide |
1257553-90-4 | 98% | 250mg |
¥5980.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664820-1g |
N-(5-bromo-2-methoxypyridin-3-yl)acetamide |
1257553-90-4 | 98% | 1g |
¥13014.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664820-5g |
N-(5-bromo-2-methoxypyridin-3-yl)acetamide |
1257553-90-4 | 98% | 5g |
¥45000.00 | 2024-08-09 |
N-(5-Bromo-2-methoxypyridin-3-yl)acetamide 関連文献
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
1257553-90-4 (N-(5-Bromo-2-methoxypyridin-3-yl)acetamide) 関連製品
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 503537-97-1(4-bromooct-1-ene)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 1189426-16-1(Sulfadiazine-13C6)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
